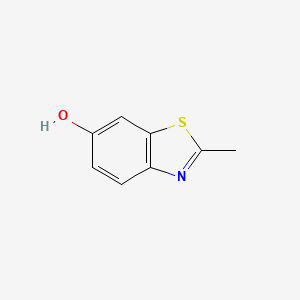

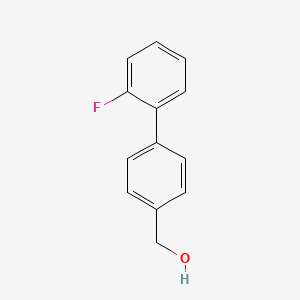

4-(2-Fluorophenyl)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

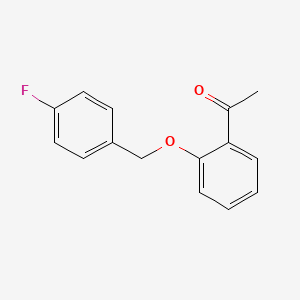

“4-(2-Fluorophenyl)benzyl alcohol” is an organic compound . It is also known as “(4-Fluorophenyl)methanol” in French and German . The molecular formula is CHFO, with an average mass of 126.128 Da and a monoisotopic mass of 126.048096 Da .

Synthesis Analysis

The synthesis of “4-(2-Fluorophenyl)benzyl alcohol” involves a reaction under a nitrogen atmosphere. A stirred and cooled suspension of LiA1H4 in dry THF is used, to which commercially available 4-(2-fluorophenyl)-benzoic acid is added dropwise .Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)benzyl alcohol” is based on the molecular formula CHFO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of alcohols like “4-(2-Fluorophenyl)benzyl alcohol” include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . “2-Fluorobenzyl alcohol” undergoes oxidation using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde .Physical And Chemical Properties Analysis

“4-(2-Fluorophenyl)benzyl alcohol” appears as a clear colorless to slightly yellow liquid . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not available in the sources.Aplicaciones Científicas De Investigación

Catalysis

4-(2-Fluorophenyl)benzyl alcohol: is utilized in catalytic processes, particularly in the selective oxidation of benzyl alcohol to produce benzoic acid . This reaction is significant in the chemical industry due to benzoic acid’s extensive applications in medicine, food, and as a precursor in organic synthesis .

Medicine

In the medical field, 4-(2-Fluorophenyl)benzyl alcohol may serve as an excipient in pharmaceutical formulations. Benzyl alcohol derivatives are known for their preservative properties and can reduce pain at injection sites when used in intramuscular medications .

Organic Synthesis

This compound plays a role in organic synthesis, where it can be involved in the preparation of chiral pharmaceutical intermediates and fine chemicals. Its derivatives are often employed as biocatalysts for dynamic kinetic resolution of racemic substrates .

Materials Science

4-(2-Fluorophenyl)benzyl alcohol: derivatives have been investigated for their potential to improve the flame retardancy and dielectric properties of materials like epoxy resin, which is crucial for advanced electronic materials .

Biotechnology

In biotechnological applications, derivatives of benzyl alcohol, including those with fluorophenyl groups, are used for the enzymatic synthesis of chiral compounds and other biocatalytic processes .

Food Industry

While specific applications of 4-(2-Fluorophenyl)benzyl alcohol in the food industry are not directly cited, benzyl alcohol derivatives are used in the production of food-grade chemicals and as flavoring agents .

Pharmacology

The compound’s derivatives are also relevant in pharmacology, where they are used in the synthesis of various pharmacologically active molecules. These derivatives can be crucial in the development of new medications .

Chemical Industry

In the chemical industry, 4-(2-Fluorophenyl)benzyl alcohol is involved in the production of intermediates and catalysts. It is used in reactions such as the Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWIEVUZWQZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362631 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773872-57-4 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)